1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea is a complex organic compound that features a benzofuran moiety, a methoxyethyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of the Methoxyethyl Group: The benzofuran derivative is then reacted with methoxyethyl bromide in the presence of a base such as potassium carbonate to introduce the methoxyethyl group.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with thiophene-2-isocyanate to form the urea linkage, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Benzofuran-2-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(furan-2-yl)urea: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea is unique due to the combination of its benzofuran, methoxyethyl, and thiophene moieties. This unique structure imparts specific chemical and physical properties that differentiate it from similar compounds, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-20-14(10-17-16(19)18-15-7-4-8-22-15)13-9-11-5-2-3-6-12(11)21-13/h2-9,14H,10H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHGNZMEKLTSGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1=CC=CS1)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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